4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C13H12FN3O2 and its molecular weight is 261.256. The purity is usually 95%.
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Biological Activity
4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyrrolo[3,4-d]pyrimidine core structure which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a methyl group enhances its chemical reactivity and biological interactions.
The molecular formula of the compound is C13H14FN3O2 with a molecular weight of approximately 253.27 g/mol. The structure includes a bicyclic system that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The fluorophenyl group may enhance binding affinity to specific enzymes or receptors, while the tetrahydropyrimidine structure can modulate solubility and bioavailability. The compound may exert its effects through:
- Inhibition of enzyme activity : Potentially acting as an inhibitor for key enzymes involved in metabolic pathways.
- Modulation of receptor signaling : Influencing pathways related to cell growth and differentiation.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Antitumor Activity : Compounds in the pyrrolo[3,4-d]pyrimidine class have shown promise in inhibiting tumor growth by targeting cancer cell proliferation pathways.
- Antimicrobial Properties : Investigations reveal potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation by modulating cytokine production.
Research Findings
A review of recent studies highlights several key findings regarding the biological activity of this compound:
-
Antitumor Activity : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest and induction of apoptosis.
Cell Line IC50 (µM) Mechanism MCF-7 5.2 Apoptosis induction A549 3.8 Cell cycle arrest -
Antimicrobial Efficacy : Preliminary tests against Gram-positive and Gram-negative bacteria showed significant inhibition zones, indicating potential as an antibacterial agent.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 - Anti-inflammatory Activity : In animal models, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following induced inflammation.
Case Studies
A notable case study involved the administration of the compound in a rodent model for tumor growth suppression. The study reported a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis in treated tissues.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-17-6-9-10(12(17)18)11(16-13(19)15-9)7-3-2-4-8(14)5-7/h2-5,11H,6H2,1H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUHDGOZSCMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.